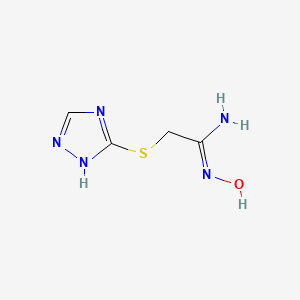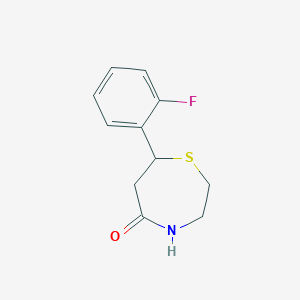
3-(2,2-Difluoro-7-methylsulfonyl-1-oxoindan-4-yl)oxy-5-fluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Difluoro-7-methylsulfonyl-1-oxoindan-4-yl)oxy-5-fluorobenzonitrile is a synthetic organic compound known for its potential therapeutic applications, particularly in the treatment of certain types of cancer. This compound is a hypoxia-inducible factor 2α (HIF-2α) inhibitor, which plays a crucial role in the regulation of cellular responses to low oxygen levels .
准备方法
The synthesis of 3-(2,2-Difluoro-7-methylsulfonyl-1-oxoindan-4-yl)oxy-5-fluorobenzonitrile involves several steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with the preparation of the indanone derivative and the fluorobenzonitrile derivative.
Formation of the Indanone Intermediate: The indanone derivative is synthesized through a series of reactions, including halogenation and sulfonylation.
Coupling Reaction: The indanone intermediate is then coupled with the fluorobenzonitrile derivative using appropriate coupling reagents and conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
化学反应分析
3-(2,2-Difluoro-7-methylsulfonyl-1-oxoindan-4-yl)oxy-5-fluorobenzonitrile undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzonitrile moiety, to introduce different substituents.
Hydrolysis: Hydrolysis reactions can be used to break down the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-(2,2-Difluoro-7-methylsulfonyl-1-oxoindan-4-yl)oxy-5-fluorobenzonitrile has several scientific research applications, including :
Cancer Research: As a HIF-2α inhibitor, this compound is studied for its potential in treating clear cell renal cell carcinoma (ccRCC) and other cancers characterized by hypoxia-inducible factor dysregulation.
Biological Studies: The compound is used in studies to understand the role of HIF-2α in cellular processes and its impact on tumor growth and progression.
Drug Development: Researchers explore the compound’s potential as a therapeutic agent, evaluating its efficacy, pharmacokinetics, and safety in preclinical and clinical studies.
Industrial Applications: The compound’s unique chemical properties make it a valuable tool in various industrial applications, including the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2,2-Difluoro-7-methylsulfonyl-1-oxoindan-4-yl)oxy-5-fluorobenzonitrile involves the inhibition of hypoxia-inducible factor 2α (HIF-2α). HIF-2α is a transcription factor that regulates the expression of genes involved in cellular responses to low oxygen levels . By inhibiting HIF-2α, the compound disrupts the hypoxia signaling pathway, leading to reduced tumor growth and progression in cancers characterized by HIF-2α dysregulation.
相似化合物的比较
3-(2,2-Difluoro-7-methylsulfonyl-1-oxoindan-4-yl)oxy-5-fluorobenzonitrile can be compared with other HIF-2α inhibitors, such as PT2385 and PT2977 . These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties. For example:
PT2385: This first-generation HIF-2α inhibitor demonstrated clinical activity but had limitations due to variable pharmacokinetics and extensive metabolism.
PT2977: A second-generation HIF-2α inhibitor with improved potency and pharmacokinetic profile, achieved by structural modifications to enhance stability and reduce metabolism.
The uniqueness of this compound lies in its specific chemical structure, which provides a balance between potency and pharmacokinetic properties, making it a promising candidate for further research and development.
属性
分子式 |
C17H10F3NO4S |
|---|---|
分子量 |
381.3 g/mol |
IUPAC 名称 |
3-[(2,2-difluoro-7-methylsulfonyl-1-oxo-3H-inden-4-yl)oxy]-5-fluorobenzonitrile |
InChI |
InChI=1S/C17H10F3NO4S/c1-26(23,24)14-3-2-13(12-7-17(19,20)16(22)15(12)14)25-11-5-9(8-21)4-10(18)6-11/h2-6H,7H2,1H3 |
InChI 键 |
SIBDOTIIPXTDQH-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=C2C(=C(C=C1)OC3=CC(=CC(=C3)C#N)F)CC(C2=O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-[(E)-(4-methylphenyl)methylidene]-3-nitroaniline](/img/structure/B14799726.png)
![4-((5-Chlorobenzo[d][1,3]dioxol-4-yl)amino)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-7-ol](/img/structure/B14799730.png)

![2-({4-[(4-benzylpiperidin-1-yl)carbonyl]benzyl}sulfanyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14799738.png)
![((2E)-2-{(2E)-[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B14799739.png)
![ethyl (E)-2-cyano-3-[2-(dimethylcarbamoyl)-4-nitroanilino]prop-2-enoate](/img/structure/B14799746.png)

![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B14799755.png)
![N-[(E)-(3-nitrophenyl)methylidene]-4-(piperidin-1-ylsulfonyl)aniline](/img/structure/B14799761.png)
![tert-butyl (1R,13R)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carboxylate](/img/structure/B14799769.png)
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14799793.png)

![3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile](/img/structure/B14799802.png)
![(1E)-1-{5-[(2,6-dichlorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}-N-hydroxyethanimine](/img/structure/B14799805.png)
